2,2-Diethylpent-4-enoic acid
Description
Significance in Modern Organic Synthesis and Catalysis
α,α-Disubstituted γ,δ-unsaturated carboxylic acids are pivotal in modern organic synthesis due to their versatile reactivity. They serve as precursors for the construction of more complex molecular architectures, including natural products and pharmaceuticals. One of the most notable methods for their synthesis is the Ireland-Claisen rearrangement, a powerful jk-sci.comjk-sci.com-sigmatropic rearrangement of an allylic ester. wikipedia.orgname-reaction.com This reaction, which proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, is highly regarded for its ability to create carbon-carbon bonds with excellent stereocontrol. wikipedia.orgtcichemicals.comnrochemistry.com The resulting γ,δ-unsaturated carboxylic acid can then undergo a variety of transformations.
The development of new catalytic methods has further expanded the utility of this class of compounds. Transition-metal-catalyzed reactions, such as asymmetric hydrogenation, have become efficient ways to produce chiral carboxylic acids, which are crucial components in many pharmaceuticals and agrochemicals. bohrium.comresearchgate.net While noble metal catalysts like ruthenium, rhodium, and iridium have been extensively studied for the hydrogenation of unsaturated carboxylic acids, there is a growing interest in developing more sustainable catalysts based on earth-abundant metals like cobalt. bohrium.comnih.govchinesechemsoc.org These catalytic systems offer high activity and enantioselectivity for a broad range of substrates. bohrium.com The carboxyl group itself can play a crucial role in directing these catalytic reactions, influencing both reactivity and stereoselectivity through coordination with the metal center. bohrium.comresearchgate.net Furthermore, these unsaturated acids can participate in other catalytic processes, including palladium-catalyzed alkenylation and iridium/copper relay catalysis for dehydrogenation, leading to the formation of conjugated dienoic acids. researchgate.netorganic-chemistry.org
Structural Features and Reactivity Profile of 2,2-Diethylpent-4-enoic Acid
This compound is a specific member of the α,α-disubstituted γ,δ-unsaturated carboxylic acid family. Its structure features a pentanoic acid backbone with two ethyl groups at the α-carbon (C2) and a vinyl group (a carbon-carbon double bond) between C4 and C5. The presence of the gem-diethyl groups at the alpha position creates a sterically hindered environment around the carboxylic acid functionality. This steric bulk can influence the compound's reactivity, for instance, by affecting the ease of esterification or other reactions involving the carboxyl group.
The reactivity of this compound is primarily dictated by its two key functional groups: the carboxylic acid and the terminal double bond. The carboxylic acid group can undergo typical reactions such as esterification with alcohols to form esters. evitachem.com The terminal double bond is susceptible to a range of addition reactions. For example, it can be oxidized to form epoxides or diols. evitachem.com
The Ireland-Claisen rearrangement is a key synthetic route to access α,α-disubstituted γ,δ-unsaturated carboxylic acids like this compound. jk-sci.comtcichemicals.comnrochemistry.com This reaction involves the jk-sci.comjk-sci.com-sigmatropic rearrangement of an appropriate allylic ester, which is first converted to a silyl ketene acetal using a strong base like lithium diisopropylamide (LDA) and a silyl halide such as trimethylsilyl (B98337) chloride (TMSCl). jk-sci.comnrochemistry.com Subsequent hydrolysis of the resulting silyl ester yields the desired carboxylic acid. jk-sci.comname-reaction.com
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2,2-Dimethylpent-4-enoic acid |
|---|---|---|
| Molecular Formula | C9H16O2 | C7H12O2 evitachem.comsigmaaldrich.comnih.gov |
| Molecular Weight | 156.22 g/mol | 128.17 g/mol evitachem.comsigmaaldrich.comnih.gov |
| Boiling Point | Not available | 104-108 °C at 20 mmHg sigmaaldrich.comchemsynthesis.com |
| Density | Not available | 0.933 g/mL at 25 °C sigmaaldrich.comchemsynthesis.com |
| Refractive Index | Not available | 1.431 at 20 °C sigmaaldrich.comchemsynthesis.com |
| CAS Number | Not available | 16386-93-9 sigmaaldrich.comnih.gov |
| IUPAC Name | This compound | 2,2-Dimethylpent-4-enoic acid nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-7-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDKLBOQBQMTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10797691 | |
| Record name | 2,2-Diethylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10797691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67020-02-4 | |
| Record name | 2,2-Diethylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10797691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Diethylpent 4 Enoic Acid and Its Structural Analogs
Classical Approaches to α,α-Dialkylated Carboxylic Acids
Traditional methods for synthesizing α,α-dialkylated carboxylic acids often rely on robust and well-established reaction sequences. These methods are valued for their reliability and applicability to a wide range of substrates.
Esterification and Subsequent Hydrolysis Sequences
One common strategy involves the initial protection of the carboxylic acid as an ester. This allows for subsequent chemical manipulations on other parts of the molecule without affecting the carboxyl group. The ester can then be hydrolyzed back to the carboxylic acid in the final steps of the synthesis. britannica.com This hydrolysis is typically carried out under basic conditions, a process known as saponification, because it is generally irreversible. britannica.com While acidic hydrolysis is also possible, it often leads to an equilibrium mixture. britannica.com
For instance, the synthesis of α,α-dialkylated carboxylic acids can be achieved through the alkylation of a malonic ester, such as diethyl malonate. The resulting dialkylated ester is then hydrolyzed to a dicarboxylic acid, which subsequently undergoes decarboxylation upon heating to yield the desired α,α-dialkylated carboxylic acid. libretexts.org
Table 1: Key Features of Esterification-Hydrolysis Approach
| Step | Description | Key Reagents |
| Esterification | Protection of the carboxylic acid group. | Alcohol, Acid catalyst |
| Alkylation | Introduction of alkyl groups at the α-position. | Alkyl halides, Base |
| Hydrolysis (Saponification) | Deprotection to the final carboxylic acid. | Strong base (e.g., NaOH), followed by acidification. britannica.comorganic-chemistry.org |
Alkylation and Saponification Procedures
A direct and widely used method for preparing α,α-dialkylated carboxylic acids is the alkylation of enolates derived from esters, followed by saponification. libretexts.orglibretexts.org The malonic ester synthesis is a prime example of this approach. libretexts.orglibretexts.org In this sequence, a malonic ester, like diethyl malonate, is deprotonated with a strong base to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated product. libretexts.org The process can be repeated with a second alkyl halide to introduce a second, different alkyl group, leading to a dialkylated malonic ester. libretexts.org The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to afford the α,α-dialkylated carboxylic acid. libretexts.org
The success of this method relies on the higher acidity of the α-hydrogens in the malonic ester (pKa ≈ 12.6), which facilitates enolate formation. libretexts.org The choice of base is crucial, with sodium ethoxide being commonly employed. libretexts.org Saponification is typically achieved using a strong base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. libretexts.org
Table 2: General Steps in Malonic Ester Synthesis for Dialkylated Acids
| Step | Transformation | Typical Reagents |
| 1 | Enolate Formation | Sodium ethoxide (NaOEt) libretexts.org |
| 2 | First Alkylation | Alkyl halide (R¹-X) libretexts.org |
| 3 | Second Alkylation | Alkyl halide (R²-X) libretexts.org |
| 4 | Saponification & Decarboxylation | NaOH, H₃O⁺, Heat libretexts.orglibretexts.org |
Advanced and Stereoselective Synthesis of α,α-Dialkyl Alkenoic Acids
The demand for enantiomerically pure compounds has driven the development of advanced synthetic methods that allow for the control of stereochemistry at the α-carbon. These methods are crucial for the synthesis of complex natural products and pharmaceuticals.
Chiral Auxiliary-Mediated Asymmetric Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of α,α-dialkyl alkenoic acids.
Evans' oxazolidinone auxiliaries are a prominent example, facilitating stereoselective alkylation reactions. wikipedia.orgresearchgate.net The chiral auxiliary is first attached to a carboxylic acid to form an amide. The steric bulk of the auxiliary then directs the approach of an electrophile, such as an alkyl halide, to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.orgnih.gov Subsequent removal of the auxiliary, typically by hydrolysis, yields the enantiomerically enriched carboxylic acid. nih.gov Pseudoephenamine has also emerged as a versatile chiral auxiliary, offering high stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov
Table 3: Comparison of Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Key Features | Typical Diastereomeric Ratios |
| Evans' Oxazolidinones | Widely used, high diastereoselectivity in aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.net | Often >95:5 |
| Pseudoephedrine/Pseudoephenamine | Effective for asymmetric alkylation, pseudoephenamine shows enhanced diastereoselectivity for quaternary centers. nih.gov | Can reach ≥19:1 nih.gov |
| (R)-BINOL | Used in the asymmetric synthesis of various compounds, including terpenes. wikipedia.org | Moderate to high |
Enantioselective Metalation and Alkylation Strategies
An alternative to chiral auxiliaries is the use of chiral bases or catalysts to achieve enantioselective deprotonation (metalation) and subsequent alkylation. rsc.org Chiral lithium amides, for instance, can function as both a strong base and a chiral directing group, enabling the direct enantioselective alkylation of carboxylic acids. rsc.orgnih.gov This approach avoids the need to attach and remove a chiral auxiliary. nih.gov
Another powerful strategy involves the combination of a Giese-type radical addition with an Ireland-Claisen rearrangement under photoredox conditions. researchgate.net This method allows for the formation of two new C-C bonds in a single step, providing rapid access to complex tertiary carboxylic acids. researchgate.netnih.gov The reaction proceeds under mild, transition-metal-free conditions and is initiated by the generation of an alkyl radical from readily available precursors like alkyl boronic acids. researchgate.netnih.gov
Biocatalytic Transformations for Analog Preparation
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. nih.gov For the preparation of analogs of α,α-dialkyl alkenoic acids, particularly α,α-dialkyl-α-amino acids, biocatalytic approaches have shown significant promise. nih.govnih.gov
For example, enzymes like amino acid dehydrogenases can be used for the reductive amination of α-keto acids to produce chiral amino acids with high enantiomeric excess. mdpi.com While direct biocatalytic routes to 2,2-diethylpent-4-enoic acid are less common, the principles of biocatalysis can be applied to the synthesis of structurally related chiral building blocks. Kinetic resolution using enzymes such as lipases or acylases is another common biocatalytic strategy to separate enantiomers of racemic mixtures. researchgate.net
Table 4: Examples of Biocatalytic Approaches for Chiral Acid Analog Synthesis
| Enzyme Class | Reaction Type | Application |
| Amino Acid Dehydrogenases | Reductive amination | Synthesis of chiral α-amino acids from α-keto acids. mdpi.com |
| Lipases/Acylases | Kinetic resolution | Separation of enantiomers of racemic carboxylic acids or their esters. researchgate.net |
| Ene-reductases/BVMOs | Asymmetric reduction/oxidation | Synthesis of chiral lactones from α,β-unsaturated ketones. mdpi.com |
Preparation of Functionalized Derivatives and Precursors of this compound
The synthesis of functionalized derivatives and precursors of this compound involves a range of chemical strategies, from the construction of the core α,α-disubstituted pentenoic acid structure to its subsequent modification into various functional forms such as alcohols, aldehydes, and amino acids. Key precursors include the parent acid itself, its corresponding esters, and related carbonyl compounds, which can be prepared through alkylation and other carbon-carbon bond-forming reactions. These precursors are then transformed into more complex derivatives through methods like reduction, oxidation, and stereoselective functionalization.
A foundational precursor, this compound, can be synthesized through the allylation of a suitable α-disubstituted acetic acid derivative. One documented method involves the reaction of 2-ethylbutyric acid with lithium metal in the presence of diisopropylamine (B44863) and naphthalene (B1677914) in tetrahydrofuran (B95107) (THF), followed by treatment with allyl chloride. google.com This process generates the α-lithiated dianion of 2-ethylbutyric acid, which then undergoes nucleophilic attack on the allyl halide. Various modifications to this procedure, including changes in the mixing order, reaction scale, and the amine used (e.g., diethylamine), have been explored to optimize the yield of the desired product. google.com The crude yields for these preparations have been reported to be as high as 95%. google.com
Another key class of precursors are the corresponding aldehydes and alcohols. For instance, the structural analog 2,2-dimethylpent-4-enal can be synthesized and subsequently used in reactions like reductive amination to create functionalized amine derivatives. unipd.it The alcohol derivative, 2,2-dimethylpent-4-en-1-ol (B1589633), can be prepared by the reduction of 2,2-dimethylpent-4-enoic acid using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether. Conversely, the alcohol can be oxidized using reagents such as pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde, 2,2-dimethylpent-4-enal. These transformations highlight the interconversion of precursors with different oxidation states at the carboxyl carbon.
The following table summarizes various methods for the preparation of the parent acid, a key precursor.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Ethylbutyric Acid | 1. Lithium, Diisopropylamine, Naphthalene2. Allyl Chloride | Tetrahydrofuran (THF) | 90% | google.com |
| 2-Ethylbutyric Acid | 1. Lithium, Diisopropylamine2. Allyl Chloride | Tetrahydrofuran (THF) | 95% (crude) | google.com |
| Sodium 2-ethylbutyrate | 1. Lithium, Diisopropylamine, Naphthalene2. Allyl Chloride | Tetrahydrofuran (THF) | 78% | google.com |
The preparation of functionalized derivatives extends to the synthesis of chiral amino acids. The asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids has been achieved through the stereoselective allylation of chiral oxazolidinone templates. rsc.org In this approach, cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones are treated with lithium diisopropylamide (LDA) to form a lithium enolate. Subsequent reaction with allyl bromide leads to a highly stereoselective allylation at the C4 position of the oxazolidinone ring. rsc.org The diastereomeric excess for this allylation step is reported to be greater than 98%. rsc.org Hydrolysis of the resulting 4,4-disubstituted oxazolidinones yields the target enantiomerically enriched α-alkyl-α-aminopent-4-enoic acids. rsc.org
Further functionalization can be achieved through intramolecular cyclization reactions. For example, the reaction of N-(2-phenylthiopent-4-enoyl)pyrrolidine, a derivative of a substituted pent-4-enoic acid, with bromine results in a stereoselective halocyclization. mathnet.ru This process forms a 3,5-trans-disubstituted tetrahydro-2,2-furylidene ammonium (B1175870) salt, specifically 1,4-tetramethylene(5S-bromomethyl-3R-phenylthiotetrahydro-2,2-furylidene)ammonium bromide. mathnet.ru This transformation constructs a functionalized lactone-like heterocyclic system. Similarly, general methods for the carbolactonization of pent-4-enoic acids have been developed to produce γ,γ-disubstituted butyrolactones, which are valuable synthetic intermediates. rsc.org
The following table details the synthesis of an amino acid derivative.
Table 2: Asymmetric Synthesis of 2-Alkyl-2-aminopent-4-enoic Acids
| Precursor | Reagents | Key Intermediate | Product | Diastereomeric Excess (de) | Reference |
|---|
Reactivity and Transformation Pathways of the 2,2 Diethylpent 4 Enoic Acid Scaffold
Reactions at the Carbon-Carbon Double Bond Moiety
The terminal alkene functionality is a key site for chemical modification, susceptible to oxidation, reduction, and various addition reactions.
The carbon-carbon double bond in scaffolds similar to 2,2-diethylpent-4-enoic acid can undergo oxidation to yield different products depending on the reagents and conditions used. evitachem.comsmolecule.com For instance, the oxidation of related unsaturated carboxylic acids can lead to the formation of ketones or aldehydes. evitachem.comsmolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are capable of cleaving the double bond, potentially forming more oxidized products. In a related transformation, a copper-based homogeneous catalytic system using O2 as the terminal oxidant has been shown to cleave the C=C bond in alkene-tethered amides, such as derivatives of this compound, to form cyclic imides. rsc.orgresearchgate.net
Table 1: Olefin Oxidation Reactions
| Reaction Type | Reagent/Catalyst | Potential Product(s) | Reference |
|---|---|---|---|
| Oxidative Cleavage | KMnO₄ or CrO₃ | Ketones, Aldehydes | evitachem.comsmolecule.com |
| C=C Cleavage / Imide Formation | Cu(II) salts / O₂ | Cyclic Imides (from amide derivatives) | rsc.orgresearchgate.net |
The terminal double bond of this compound can be saturated through catalytic hydrogenation. smolecule.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The reaction converts the alkene into the corresponding saturated alkane, yielding 2,2-diethylpentanoic acid. This type of reduction is a common strategy in organic synthesis to remove unsaturation. smolecule.comrsc.org For example, the reduction of the related compound 2,2-dimethylpent-4-en-1-ol (B1589633) yields 2,2-dimethylpentan-1-ol.
Table 2: Catalytic Hydrogenation
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| This compound | H₂, Metal Catalyst (e.g., Pd, Pt) | 2,2-Diethylpentanoic acid | smolecule.com |
The alkene moiety is susceptible to electrophilic addition reactions. libretexts.org The reaction of an alkene with a protic acid like a hydrogen halide (HX) begins with the electrophilic attack of a proton on the double bond. libretexts.org For an unsymmetrical alkene like this compound, this addition typically follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more existing hydrogen atoms. libretexts.org The terminal alkene structure is noted to enable regioselective transformations.
Simple alkenes are not typically reactive enough for nucleophilic addition unless the double bond is activated by a strong electron-withdrawing group. inflibnet.ac.in The carboxylic acid group in this compound is not sufficiently activating to promote such reactions under standard conditions. However, in α,β-unsaturated carbonyl compounds, conjugate or 1,4-addition of nucleophiles is a well-known process. inflibnet.ac.in
Table 3: Addition Reactions to the Alkene
| Reaction Type | Reagent | Key Principle | Reference |
|---|---|---|---|
| Electrophilic Addition | HX (e.g., HCl, HBr) | Follows Markovnikov's Rule, forming a carbocation intermediate. | libretexts.org |
| Nucleophilic Addition | Nucleophiles | Generally requires activation by a strong electron-withdrawing group. | inflibnet.ac.in |
The alkene in this compound and its derivatives can participate in reactions that form heterocyclic structures. A notable example is the copper-catalyzed intramolecular aminoalkynylation of N-tosylpent-4-enamides, which are derived from the corresponding acids. core.ac.uk This process involves the simultaneous formation of a C-N and a C-C bond to create bicyclic heterocycles. core.ac.uk Another approach involves metal-free olefin aminolactonization using hypervalent iodine(III) reagents, which can facilitate the transfer of heterocyclic groups to an unsaturated system, leading to the formation of diverse pyridinium (B92312) salts. rsc.org Such reactions highlight the utility of the pent-4-enoic acid scaffold in constructing complex, nitrogen-containing cyclic molecules. rsc.orgrsc.org
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a hub for derivatization, most commonly through reactions that form esters and amides.
The carboxylic acid functionality of this compound readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst. evitachem.comsmolecule.com This reaction is a standard method for converting carboxylic acids into their corresponding esters.
Similarly, the acid can be converted into a variety of amides. The formation of an amide typically involves activating the carboxylic acid, for instance, by converting it to an acyl chloride with a reagent like oxalyl chloride or thionyl chloride. rsc.org The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide.
A specific example is the synthesis of N-Ethoxy-2,2-diethylpent-4-enamide. rsc.orgrsc.org This compound was prepared by first converting this compound to its acyl chloride, which was then reacted with ethoxyamine hydrochloride (EtONH₂·HCl). rsc.org This N-ethoxy amide derivative serves as a substrate in copper-catalyzed reactions to synthesize cyclic imides. rsc.orgrsc.org Another related derivative is 2,2-diethylpent-4-enamide, also known as Valdetamide. cymitquimica.comchemicalbook.com
Table 4: Derivatization of the Carboxylic Acid
| Derivative Type | Reagents | Example Product | Reference |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Methyl 2,2-diethylpent-4-enoate | evitachem.comsmolecule.com |
| Amide | 1. Oxalyl Chloride or SOCl₂ 2. Amine (e.g., NH₃) | 2,2-Diethylpent-4-enamide (Valdetamide) | rsc.orgcymitquimica.comchemicalbook.com |
| N-Ethoxy Amide | 1. Oxalyl Chloride 2. EtONH₂·HCl | N-Ethoxy-2,2-diethylpent-4-enamide | rsc.orgrsc.org |
Selective Reduction to Corresponding Alcohols
The carboxylic acid group of this compound and its derivatives can be selectively reduced to the corresponding primary alcohol, 2,2-diethylpent-4-en-1-ol. This transformation is typically achieved using powerful reducing agents.
Research Findings: A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether. The reaction is generally performed at a low temperature (0 °C) to control its exothermicity, followed by stirring to ensure completion. Subsequent quenching with an aqueous base, like sodium hydroxide, and purification by flash column chromatography yields the desired alcohol. While this method is reliable, yields can be influenced by factors such as the purity of the solvent and precise control of the reaction time, with reported yields around 55%. Other hydride reagents like sodium borohydride (B1222165) can also be employed for the reduction of the corresponding aldehyde to the alcohol.
The resulting alcohol, 2,2-diethylpent-4-en-1-ol, is a valuable intermediate for further synthetic transformations. lookchem.com
Table 1: Selective Reduction of this compound Derivatives
| Precursor | Reducing Agent | Solvent | Key Conditions | Product | Reported Yield | Reference |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 °C, slow addition, quench with aq. NaOH | 2,2-Diethylpent-4-en-1-ol | ~55% | |
| (E)-Ethyl 2,4-dimethylpent-2-enoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 °C, then 23 °C for 45 min | (E)-2,4-Dimethylpent-2-en-1-ol | Not specified | ucsb.edu |
Intramolecular Cyclization and Annulation Reactions
The presence of both a carboxylic acid (or its derivative) and a terminal alkene within the same molecule allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.
Intramolecular lactonization of this compound and its analogs can lead to the formation of γ-lactones, which are important structural motifs in many natural products. Recent advancements have focused on palladium-catalyzed methods to construct γ-alkylidene lactones. chemrxiv.orgchemrxiv.orgrsc.org
Research Findings: A direct palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategy has been developed for the one-step synthesis of γ-alkylidene lactones from aliphatic carboxylic acids and styrenes. chemrxiv.orgchemrxiv.orgrsc.org This reaction is facilitated by an N-acyl sulfonamide ligand and demonstrates excellent functional group tolerance. chemrxiv.orgrsc.org The process involves the consecutive functionalization of three C-H bonds, offering an efficient route to structurally diverse γ-alkylidene lactones. chemrxiv.orgchemrxiv.org
The terminal alkene in the this compound scaffold is susceptible to oxidative cyclization, providing another pathway to cyclic compounds.
Research Findings: While specific examples for this compound are not detailed in the provided results, the double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide to form epoxides or diols under mild conditions. evitachem.com These intermediates can then potentially undergo further cyclization.
Copper-catalyzed aminooxygenation of alkenes has emerged as a powerful tool for constructing nitrogen- and oxygen-containing heterocycles. This methodology can be applied to derivatives of this compound.
Research Findings: Copper-catalyzed alkene aminooxygenation reactions using O-acylhydroxylamines provide a modular approach to various 1,2-amino oxygen-containing molecules. nih.gov These reactions are applicable to both terminal and internal alkenes and tolerate a wide range of functional groups. nih.gov Enantioselective versions of these reactions, employing chiral copper complexes and molecular oxygen, can produce enantioenriched 2-formyl saturated heterocycles like pyrrolidines. nih.gov The choice of copper pre-catalyst, ligand, temperature, and oxygen concentration can significantly impact the product distribution and enantioselectivity. nih.gov For instance, using Cu(NTf₂)₂ as a pre-catalyst with a (R,R)-Ph-Box ligand has shown excellent yield and enantioselectivity in the cyclization of N-tosyl-4-pentenylamine. nih.gov
Amide derivatives of this compound can undergo cyclization to form cyclic imides, which are prevalent structures in many pharmaceutical compounds. nih.govrsc.org
Research Findings: A homogeneous copper(II)-based catalytic system has been developed for the oxygenation of alkene-tethered amides to produce cyclic imides. nih.govrsc.orgresearchgate.net In this process, molecular oxygen (O₂) serves as the terminal oxidant and oxygen source. nih.govrsc.orgresearchgate.net The reaction involves the cleavage of the C=C bond and the formation of a C-N bond, catalyzed by a copper(II) salt, such as Cu(acac)₂, in conjunction with a nitrogen-containing ligand like neocuproine. rsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 100 °C). rsc.org This method has been successfully applied to N-ethoxy-2,2-diethylpent-4-enamide to form the corresponding cyclic imide. nih.govrsc.org
Table 2: Copper-Catalyzed Formation of Cyclic Imides from Alkene-Tethered Amides
| Substrate | Catalyst System | Solvent | Temperature (°C) | Product | Reference |
| N-Ethoxy-2,2-diethylpent-4-enamide (1c) | Cu(acac)₂ / neocuproine | MeCN | 100 | Corresponding cyclic imide | nih.govrsc.org |
| Alkene-tethered amide (1a) | Cu(acac)₂ / neocuproine | MeCN | 100 | Cyclic imide (2a) | rsc.org |
Reaction conditions: Substrate (0.1 mmol), metal salt (10 mol%), ligand (15 mol%), MeCN (1.5 mL), O₂ (1 atm), 24 h. rsc.org
Transition Metal-Catalyzed Reactions and Ligand Design
The this compound scaffold and its derivatives can participate in various transition metal-catalyzed reactions, and the structural features of these molecules make them interesting candidates for ligand design.
Research Findings: Derivatives of this compound have been utilized in several transition metal-catalyzed processes. For example, ethyl 2,2-dimethylpent-4-enoate was a starting material in a sequence involving hydroboration-oxidation as part of a Rh(II)-catalyzed cycloaddition approach to synthesize the icetexane core of komaroviquinone. nih.gov The steric hindrance provided by the geminal alkyl groups at the C2 position can influence the coordination with catalysts like copper or palladium, affecting reactivity and selectivity in reactions such as asymmetric alkene functionalization. Furthermore, building blocks derived from similar pentenoic acids, such as those with phenyl groups, are used for creating ligands that require rigid aromatic frameworks.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to substrates like this compound. researchgate.netlibretexts.org The Heck reaction, a key palladium-catalyzed carbon-carbon bond-forming reaction, allows for the coupling of the terminal alkene with aryl or vinyl halides. beilstein-journals.org This transformation is valuable for the synthesis of substituted styrenes and conjugated dienes.
The general catalytic cycle for the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. Subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. libretexts.org The choice of palladium precursor, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the coupling. libretexts.orgbeilstein-journals.org
Palladium-catalyzed hydrochlorocarbonylation of alkenes has also been developed for the formation of alkyl acid chlorides. nih.gov This reaction offers a direct route to highly reactive acylating agents from simple alkene precursors. The regioselectivity of this transformation, leading to either branched or linear acid chlorides, can be controlled by the choice of ligands and solvents. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on Alkene Scaffolds
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Aryl-substituted alkenes | beilstein-journals.org |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Biaryl or vinyl-aryl compounds | libretexts.org |
| Hydrochlorocarbonylation | Pd(PPh₃)₂Cl₂, CO, HCl source | Alkyl acid chlorides | nih.gov |
Gold(I)/Gold(III)-Catalyzed Functionalization
Gold catalysis has emerged as a powerful tool for the activation of unsaturated carbon-carbon bonds towards nucleophilic attack. ecnu.edu.cnunimi.it Both gold(I) and gold(III) complexes have been shown to catalyze a variety of transformations on scaffolds containing alkene and carboxylic acid functionalities. tesisenred.netnih.gov Gold catalysts, acting as soft π-acids, can activate the double bond of this compound, facilitating intramolecular reactions. ecnu.edu.cn
One notable application is in intramolecular oxy- and aminoarylation reactions, leading to the formation of heterocyclic structures. tesisenred.net The catalytic cycle often involves the coordination of the gold catalyst to the alkene, followed by nucleophilic attack from the carboxylic acid or a tethered nitrogen-containing group. This can lead to the formation of lactones or nitrogen-containing heterocycles. The interplay between Au(I) and Au(III) oxidation states can be crucial for the catalytic cycle, with some reactions proceeding through a Au(I)/Au(III) redox cycle. ecnu.edu.cntesisenred.net
Gold catalysts can also promote cycloaddition reactions. For instance, a gold(III) catalyst has been shown to facilitate the intramolecular [2+2] cycloaddition of an unsaturated aldehyde-allene system. nih.gov The oxophilic nature of the Au(III) complex plays a key role in activating the aldehyde for this transformation. nih.gov
Copper-Catalyzed Aminooxygenation Reactions
Copper-catalyzed aminooxygenation of alkenes provides a direct and modular approach to synthesizing 1,2-amino oxygen-containing molecules, which are prevalent in many biologically active compounds. nih.govchemrxiv.org This transformation can be applied to terminal alkenes like the one present in the this compound scaffold. The reaction typically involves the use of an electrophilic amino source, such as an O-acylhydroxylamine, in the presence of a copper catalyst. nih.gov
The reaction is highly versatile, allowing for the incorporation of various oxygen nucleophiles, including alcohols, carbonyls, and even thiocarboxylic acids. nih.gov The conditions are generally mild and tolerate a wide array of functional groups. nih.gov Mechanistically, the reaction is thought to be initiated by the copper-catalyzed electrophilic amination of the alkene, followed by the nucleophilic trapping of the resulting intermediate by the oxygen-containing species. nih.govnih.gov
Recent advancements have focused on expanding the scope of this reaction to include N-aryl-2-allylanilines, demonstrating divergent reactivity under catalytic versus stoichiometric conditions. nih.gov Furthermore, aerobic copper-catalyzed aminooxygenation methods are being developed that are compatible with substrates bearing medicinally relevant N-heterocycles. chemrxiv.org
Rhodium(II)-Catalyzed Cycloaddition Approaches
Rhodium(II) catalysts are well-known for their ability to promote the decomposition of diazo compounds, leading to the formation of rhodium carbenoid intermediates. researchgate.net These reactive species can then undergo a variety of transformations, including cycloaddition reactions. In the context of the this compound scaffold, rhodium(II) catalysis can be employed in intramolecular [3+2] dipolar cycloadditions. nih.gov
A typical strategy involves the preparation of a precursor containing a diazo group and a tethered π-system, which can be derived from this compound. nih.gov Upon treatment with a rhodium(II) catalyst, a carbonyl ylide dipole is generated through the cyclization of the rhodium carbenoid onto a proximal ester or ketone. This dipole can then undergo an intramolecular cycloaddition with the tethered alkene to construct complex polycyclic frameworks. nih.gov The reaction temperature can influence the outcome, with lower temperatures sometimes favoring the formation of an epoxide over the cycloaddition product. nih.gov
Influence of Ligand Architecture on Catalytic Performance
The choice of ligand is a critical parameter in transition metal catalysis, often dictating the reactivity, selectivity, and efficiency of a given transformation. beilstein-journals.org In the reactions involving the this compound scaffold, ligand architecture plays a pivotal role across various catalytic systems.
Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, the ligand influences both the stability and the reactivity of the catalytic species. researchgate.netbeilstein-journals.org For instance, in the Heck reaction, phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be tuned to optimize the reaction outcome. beilstein-journals.org In hydrochlorocarbonylation, the use of different ligands can control the regioselectivity, leading to either branched or linear products. nih.gov
Gold-Catalyzed Reactions: The ligand environment around the gold center can affect its Lewis acidity and, consequently, its catalytic activity. ecnu.edu.cn In gold-catalyzed cyclization reactions, the electronic properties and steric hindrance of the ligand can be tuned to control the regioselectivity of C-H bond functionalization. ecnu.edu.cn For example, electron-deficient phosphite (B83602) ligands can increase the electrophilicity of the gold center. ecnu.edu.cn
Copper-Catalyzed Reactions: In copper-catalyzed aminooxygenation, the ligand can modulate the reactivity of the copper center and influence the stereoselectivity of the reaction. semanticscholar.org While many copper-catalyzed reactions can proceed without a ligand, the addition of specific ligands can enhance the catalytic activity and control the product distribution. semanticscholar.org For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), different amine-based ligands have been shown to favor the formation of either di- or trisubstituted triazoles. semanticscholar.org
Rhodium-Catalyzed Reactions: The bridging ligands on the dimeric rhodium(II) catalyst have a dramatic effect on the reactivity of the resulting carbenoid intermediate. researchgate.net The electronic nature of the carboxylate or carboxamidate ligands can be modified to tune the electrophilicity of the carbenoid, thereby influencing the course of the subsequent reaction, be it insertion or cycloaddition. researchgate.net
Table 2: Impact of Ligand Selection on Catalytic Outcomes
| Catalyst System | Ligand Type | Effect on Reaction | Reference |
|---|---|---|---|
| Palladium | Phosphines, N-Heterocyclic Carbenes | Controls reactivity, selectivity, and catalyst stability | researchgate.netbeilstein-journals.org |
| Gold | Phosphites, Phosphines | Influences Lewis acidity and regioselectivity | ecnu.edu.cn |
| Copper | Amines, Imines | Modulates catalytic activity and product distribution | semanticscholar.org |
| Rhodium(II) | Carboxylates, Carboxamidates | Alters electrophilicity of the carbenoid intermediate | researchgate.net |
Detailed Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of these catalytic transformations is crucial for optimizing reaction conditions and developing new synthetic methodologies. These investigations often involve a combination of experimental techniques and computational studies.
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates provide direct evidence for proposed mechanistic pathways.
Organometallic Intermediates: In transition metal-catalyzed reactions, the isolation or spectroscopic observation of organometallic intermediates is a primary goal of mechanistic studies.
Gold-Catalyzed Reactions: In gold-catalyzed hydroarylation reactions, an indolyl-gold species has been proposed as a key intermediate, formed through the auration of indole (B1671886) with a gold(III) catalyst. unimi.it In other cases, the activation of an alkene by a cationic gold(I) catalyst leads to a complex that is then attacked by a nucleophile. unimi.it The structure of a gold(III)-cinnamaldehyde complex has been determined by X-ray crystallography, providing insight into the activation of α,β-unsaturated aldehydes. nih.gov
Copper-Catalyzed Reactions: In copper-catalyzed aminooxygenation, the mechanism can involve alkyl-copper(II) or alkyl-copper(III) intermediates. nih.gov The divergence in reactivity between catalytic and stoichiometric copper can be explained by the concentration of copper(II) in solution, which can intercept radical intermediates to form these high-valent copper species. nih.gov In other copper-catalyzed reactions involving diazo compounds, a copper carbene is a key intermediate. mdpi.com
Iridium-Catalyzed Reactions: While not the focus here, studies on related iridium-catalyzed hydrogenation of unsaturated carboxylic acids have led to the isolation and characterization of Ir(III) migratory insertion intermediates, supporting an Ir(III)/Ir(V) catalytic cycle. nih.gov
Palladium-Catalyzed Reactions: The mechanism of palladium-catalyzed hydrochlorocarbonylation is proposed to proceed through a palladium hydride pathway, involving an acyl-Pd-Cl intermediate that undergoes reductive elimination. nih.gov
Table 3: Characterized Intermediates in Catalytic Reactions
| Reaction Type | Intermediate Type | Method of Elucidation | Reference |
|---|---|---|---|
| Acid-Catalyzed Esterification | Tetrahedral Intermediate | Computational (DFT) studies, Kinetic analysis | taylorandfrancis.comresearchgate.net |
| Gold-Catalyzed Aldehyde Activation | Au(III)-cinnamaldehyde complex | X-ray Crystallography | nih.gov |
| Copper-Catalyzed Aminooxygenation | Alkyl-copper(III) species | Mechanistic experiments, Product analysis | nih.gov |
| Iridium-Catalyzed Hydrogenation | Ir(III) migratory insertion intermediate | NMR Spectroscopy, X-ray Crystallography | nih.gov |
| Palladium-Catalyzed Hydrochlorocarbonylation | Acyl-Pd-Cl species | Mechanistic experiments, Isotope labeling | nih.gov |
Kinetic and Stereochemical Studies
While specific kinetic and stereochemical studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally similar compounds, such as 2,2-dimethylpent-4-enoic acid and other alkenoic acids. The reactivity of the this compound scaffold is primarily dictated by its three key functional components: the carboxylic acid, the terminal double bond, and the sterically demanding quaternary carbon at the C-2 position.
Stereochemical outcomes are particularly relevant in reactions such as halolactonization. In studies on related 1,1-disubstituted styrenyl carboxylic acids, cinchona-derived urea (B33335) catalysts have been used to achieve highly selective chlorolactonization. acs.org These reactions proceed through activation of the halogenating agent by the catalyst, but their effectiveness can be limited to specific substrates, mainly 4-arylpent-4-enoic acids. acs.org For isomeric 1,2-disubstituted styrenyl carboxylic acids, reactions under similar conditions can result in a racemic product, indicating that the substrate structure is critical for achieving high enantioselectivity. acs.org The gem-diethyl groups in this compound would exert significant steric influence on the transition state of such cyclization reactions, affecting both the rate and stereochemical course of the transformation.
Kinetic investigations into the decomposition of related platinum-olefin complexes suggest that the mechanism can be solvent-dependent. lookchem.com In non-coordinating solvents like hydrocarbons, C-H bond activation is often the rate-determining step, whereas in solvents like benzene-d6, solvent association prior to C-H activation may be rate-limiting. lookchem.com Furthermore, studies on catalytic reactions, such as the enantioselective chlorolactonization of α-methylstyrene derivatives, have shown that the rate of reaction can be dramatically different for structural isomers, highlighting the profound impact of substituent placement on reaction kinetics. acs.org For instance, under identical conditions, 2,2-disubstituted alkenoic acid 8 showed only 12% conversion in 20 hours, while its isomer 23 achieved 64% conversion in just 2.5 hours. acs.org
Role of Catalyst, Substrate, Solvent, and Additives in Reaction Efficiency
The efficiency of transformations involving the this compound scaffold is highly dependent on the careful selection of catalysts, substrates, solvents, and additives. These components collectively modulate reactivity, selectivity, and yield.
Catalysts: The choice of catalyst is paramount. Selenium-containing catalysts, for example, are noted for their role in oxidation transformations that require mild and controlled conditions. conicet.gov.ar In the context of forming γ,γ-disubstituted butyrolactones from alkenoic acids, manganese(III) acetate (B1210297) (Mn(OAc)₃·2H₂O) has been identified as an effective oxidant and catalyst. rsc.org The reactivity of metal-complex catalysts is determined not only by the metal ion but also by the surrounding ligands, which influence the coordination environment, stereoselectivity, and electronic properties. mdpi.com For instance, in rhodium-catalyzed hydrogenations, solvent complexes of the type [Rh(diphosphine)(solvent)₂]⁺ are often preferred as they provide higher activity and are better suited for kinetic studies. mdpi.com
Substrate: The structure of the substrate itself is a key determinant of reaction outcomes. In the manganese-catalyzed arylation–lactonization of alkenoic acids, the reaction is compatible with various arylboronic acids, though sterically bulky substrates like naphthylboronic acid can lead to significantly lower yields. rsc.org The presence of the gem-diethyl group at the C-2 position of the target compound introduces considerable steric hindrance, which can reduce reactivity in nucleophilic reactions compared to less substituted analogs.
Solvent: The solvent can influence reaction mechanisms and efficiency. lookchem.com In the synthesis of γ,γ-disubstituted butyrolactones, acetic acid was found to be the optimal solvent when using Mn(OAc)₃ as the oxidant. rsc.org For other transformations, such as those involving organometallic reagents, ethereal solvents like tetrahydrofuran (B95107) (THF) are common. rsc.org The solvent can also play a role in catalyst stability and activity; in some rhodium-catalyzed processes, catalyst deactivation can occur via decarbonylation, a process that is enhanced at higher temperatures and promoted by the olefin substrate acting as a hydrogen acceptor. mdpi.com
Additives: Additives often play a crucial co-catalytic or mediating role. In some reactions, a base is required. For example, the synthesis of a 2,2-dimethylpent-4-enoic acid analog involved the use of sodium t-butoxide as a base in THF. rsc.org In other cases, additives can act as inhibitors. Carbon monoxide and diolefins are well-known inhibitors for cationic Rh-complexes due to the formation of highly stable, inactive complexes. mdpi.com The table below summarizes the optimization of a manganese-catalyzed carbolactonization reaction, illustrating the impact of various parameters.
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Atmosphere | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Mn(OAc)₃·2H₂O (3.0) | CH₃COOH | 60 | Nitrogen | 62 | rsc.org |
| 2 | Mn(OAc)₃·2H₂O (3.0) | CH₃COOH | 60 | Air | 55 | rsc.org |
| 3 | Mn(OAc)₃·2H₂O (3.0) | DMF | 60 | Nitrogen | <10 | rsc.org |
| 4 | Mn(OAc)₃·2H₂O (3.0) | DCE | 60 | Nitrogen | <5 | rsc.org |
| 5 | Mn(OAc)₃·2H₂O (2.0) | CH₃COOH | 60 | Nitrogen | 41 | rsc.org |
| 6 | Mn(OAc)₃·2H₂O (3.0) | CH₃COOH | 80 | Nitrogen | 58 | rsc.org |
This table showcases the optimization for the carbolactonization of a model olefinic carboxylic acid with an arylboronic acid, highlighting the superior performance of Mn(OAc)₃ in acetic acid under a nitrogen atmosphere. rsc.org
Studies on Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry, and their mechanisms have been a subject of study for over a century. pressbooks.pub The discovery that reactions could proceed with an inversion of configuration at a chiral center was a landmark finding, famously demonstrated by Paul Walden's cycle interconverting enantiomers of malic acid. pressbooks.pub This phenomenon is characteristic of the Sₙ2 (bimolecular nucleophilic substitution) mechanism.
For the this compound scaffold, several types of nucleophilic substitution are conceivable. The synthesis of the compound itself likely involves a nucleophilic substitution step where a diethyl-substituted carbanion attacks an allyl halide. For instance, the synthesis of the analogous 2,2-dimethylpent-4-enoic acid can be achieved by deprotonating isobutyric acid with a strong base like sodium hydride (NaH) to form a nucleophilic enolate, which then reacts with allyl bromide. rsc.org
The reactivity of the this compound molecule itself in substitution reactions is nuanced. The carboxylic acid can be converted to an acyl halide or other activated species, which can then undergo nucleophilic acyl substitution. More interestingly, the molecule can undergo intramolecular reactions where the carboxylate group acts as a nucleophile. A key example is halolactonization, where an electrophilic halogen source (like Br⁺ or I⁺) first adds to the double bond, forming a cyclic halonium ion intermediate. This intermediate is then attacked by the internal carboxylate nucleophile. This process is a type of intramolecular Sₙ2-like reaction, where the nucleophile attacks one of the carbons of the three-membered ring, leading to the formation of a γ-lactone, such as 5-(bromomethyl)dihydrofuran-2(3H)-one from pent-4-enoic acid. conicet.gov.ar
The stereochemistry of such reactions is critical. It has been established that the nucleophilic substitution of a primary or secondary alkyl tosylate by a nucleophile like acetate ion proceeds with inversion of configuration. pressbooks.pub In the context of this compound, the steric bulk at the C-2 position would not prevent intramolecular cyclization but would influence the conformation of the transition state, potentially affecting the diastereoselectivity if new stereocenters are formed.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) and Carbon (13C) NMR for Structural Confirmation
No published experimental ¹H or ¹³C NMR data for 2,2-diethylpent-4-enoic acid could be located. This information is crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.
Two-Dimensional NMR for Connectivity and Stereochemical Assignment
There is no available research detailing the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for this compound. These methods are essential for establishing the connectivity between atoms and for any stereochemical assignments.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific experimental high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, is not present in the reviewed literature. While predicted mass data can be calculated, it does not substitute for experimental verification. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
No studies utilizing gas chromatography-mass spectrometry for the analysis of this compound were found. This technique is standard for assessing the purity of a compound and for separating and identifying any potential isomers.
Chromatographic Separations
Detailed methodologies for the chromatographic separation of this compound, including techniques like column chromatography or high-performance liquid chromatography (HPLC), have not been documented in available scientific resources.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The presence of a chiral center at the C2 position of this compound means it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for understanding its biological activity and for quality control in its synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. chromatographyonline.com
The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the enantiomers.
Research Findings:
While specific studies on the chiral separation of this compound are not extensively documented, methodologies applied to structurally similar chiral acids, such as 2,2-dimethylpent-4-enoic acid and other chiral carboxylic acids, provide a strong basis for its analysis. chromatographyonline.comescholarship.orgnih.gov The separation is typically achieved by converting the carboxylic acid to an amide or ester derivative to improve its interaction with the CSP and its chromatographic behavior.
For the analysis of chiral acids, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are often employed. asianpubs.org The mobile phase in normal-phase HPLC typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution. asianpubs.org
The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Representative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents typical starting conditions for the chiral separation of a carboxylic acid like this compound, based on established methods for analogous compounds.
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration
While chiral HPLC can determine the enantiomeric purity of a sample, it cannot establish the absolute configuration (i.e., the R or S designation) of the enantiomers. X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule. taylorandfrancis.com
For a carboxylic acid like this compound, which may be a liquid or a low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a chiral amine of known absolute configuration, creating a pair of diastereomers that can be separated by crystallization. Alternatively, derivatization to a solid amide or ester can yield suitable crystals.
Research Findings:
The process involves irradiating a single crystal of the derivative with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise spatial arrangement of the atoms can be determined. mdpi.com When the crystal contains a heavy atom, the anomalous dispersion effect can be used to unambiguously determine the absolute configuration. taylorandfrancis.com
Studies on the determination of the absolute configuration of chiral molecules frequently employ this technique on suitable crystalline derivatives. taylorandfrancis.com For instance, the absolute configuration of a key intermediate in a synthesis can be confirmed by X-ray crystallographic analysis of a crystalline salt or derivative. taylorandfrancis.com
Illustrative Data from X-ray Crystallographic Analysis of a Chiral Carboxylic Acid Derivative:
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.9 Å, b = 10.4 Å, c = 13.8 Å, α = β = γ = 90° |
| Final R-factor | < 0.05 |
| Absolute Configuration | Determined as (R) or (S) |
This table provides an example of crystallographic data that would be obtained from an X-ray diffraction experiment on a crystalline derivative of a chiral compound, leading to the determination of its absolute configuration. The specific values would be unique to the crystal being analyzed.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex systems with considerable accuracy.
For 2,2-Diethylpent-4-enoic acid, DFT calculations would be employed to determine its ground-state optimized geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's stability and shape.
Furthermore, DFT is used to calculate a variety of electronic properties that govern reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be localized around the electron-rich regions, such as the C=C double bond and the oxygen atoms of the carboxylic acid, while the LUMO would be associated with the antibonding orbitals.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential near the acidic hydrogen of the carboxyl group.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index. These values provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical DFT-Derived Reactivity Data for this compound Note: The following table is illustrative of the types of data generated from DFT calculations and is not based on published results for this specific compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 5.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 1.9 D |
| Electrophilicity Index (ω) | Global reactivity descriptor for electrophilic character | 1.5 eV |
Conformational Analysis and Potential Energy Surface Mapping
A potential energy surface (PES) map is generated by systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy of the molecule at each point. This allows for the identification of energy minima (stable conformers) and energy barriers (transition states) for conformational changes.
For this compound, the key rotations would be around the C2-C3 and C3-C4 bonds. The analysis would reveal the most stable arrangements of the diethyl groups relative to the allyl group and the carboxylic acid moiety. Steric hindrance between the bulky ethyl groups and the rest of the molecule would play a significant role in determining the preferred conformations. The results of such an analysis would provide a detailed understanding of the molecule's flexibility and the relative populations of its different shapes.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While conformational analysis provides a static picture of possible structures, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure, and interactions with the environment, such as a solvent.
An MD simulation of this compound would typically be performed in a simulated box of solvent (e.g., water) to mimic physiological conditions. Such a simulation would provide insights into:
Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how they interact with the solute. For instance, hydrogen bonding between water and the carboxylic acid group would be observed, and the hydrophobic interactions of the alkyl chains would be characterized. These interactions can influence the conformational preferences of the molecule.
Dynamic Behavior: MD simulations reveal how the molecule explores its conformational space over time. The frequency of transitions between different conformers and the lifetime of specific conformations can be determined. This provides a more realistic picture of the molecule's behavior than static calculations alone.
Transport Properties: Properties such as the diffusion coefficient can be calculated from MD trajectories, providing information on how the molecule moves through a medium.
Quantum Chemical Predictions of Spectroscopic Properties
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and structural elucidation of newly synthesized compounds.
For this compound, several types of spectra could be predicted:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like DFT (often with the GIAO—Gauge-Including Atomic Orbital—approach). Comparing calculated NMR spectra with experimental data is a powerful tool for confirming molecular structure. The calculations would predict the chemical shifts for the unique protons and carbons in the diethyl, allyl, and carboxylic acid moieties of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This spectrum arises from the vibrations of the chemical bonds within the molecule. For this compound, characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, the C=C stretch of the alkene, and various C-H bending and stretching modes would be predicted.
Mass Spectrometry: While not a direct quantum prediction of a spectrum, theoretical calculations can help interpret mass spectrometry data. For example, predicted collision cross-section (CCS) values can be compared with experimental ion mobility-mass spectrometry data to add confidence to compound identification.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Note: This data is from a public database prediction and not from a dedicated research study.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.12232 | 136.1 |
| [M+Na]⁺ | 179.10426 | 142.5 |
| [M-H]⁻ | 155.10776 | 134.9 |
Applications of 2,2 Diethylpent 4 Enoic Acid in Materials Science and Specialty Chemical Synthesis
Development as a Monomer in Advanced Polymer Architectures
2,2-Diethylpent-4-enoic acid has been identified as a functional monomer in the field of polymer chemistry. google.comgoogle.com Its structure, which features both a polymerizable terminal alkene group and a carboxylic acid, allows it to be incorporated into polymer chains, imparting specific properties to the resulting material. Patents have described its use as an unsaturated carboxylic acid monomer for the preparation of olefin-polar monomer copolymers. google.comgoogle.com
One of the key advantages highlighted in this application is the ability to select specific unsaturated carboxylic acid monomers, such as this compound, to react with olefin monomers through a suitable polymerization process. google.com This method can yield spherical or quasi-spherical polymer particles with good morphology directly from the reactor. google.com Such a process is advantageous as it can simplify manufacturing, potentially eliminating the need for subsequent processing steps like granulation and reducing the likelihood of reactor scaling. google.com This makes the resulting polymer more convenient for transportation and handling. google.com The incorporation of this monomer provides a pathway to advanced polymer architectures with tailored properties.
Role as a Key Building Block in Complex Organic Synthesis
This compound serves as a valuable building block for chemists engaged in complex organic synthesis. The synthesis and spectroscopic characterization (including IR, PMR, CMR, and MS) of the diethyl derivative were described in a 1993 publication, establishing a foundation for its use in more complex molecular constructions. vdoc.pub Its bifunctional nature, containing both a terminal double bond and a carboxylic acid, offers two distinct points for chemical modification.
These functional groups allow for a variety of chemical transformations:
The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol.
The alkene group can undergo reactions such as hydrogenation, halogenation, epoxidation, or hydroboration-oxidation.
This versatility makes it a useful starting material or intermediate for constructing more elaborate molecular frameworks.
Utilization in Agrochemical and Pharmaceutical Intermediate Manufacturing
A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. vdoc.pubevitachem.com The compound is a direct precursor to Valdetamide, which is an International Nonproprietary Name (INN) for a pharmaceutical substance. vdoc.pub Valdetamide is the amide derivative of this compound, formed by the reaction of the acid's carboxyl group with an amine. vdoc.pub
The structural data for Valdetamide, also known as diethylallylacetamide, confirms its origin from the parent acid. vdoc.pub The use of this compound as the starting point for a recognized pharmaceutical agent underscores its importance in medicinal chemistry and the production of active pharmaceutical ingredients (APIs). vdoc.pub Its utility is also noted in the broader context of agrochemical production, where such tailored molecular fragments are essential for building new active compounds.
Design and Synthesis of Functionalized Scaffolds for Chemical Research
The chemical structure of this compound makes it an ideal scaffold for creating diverse libraries of functionalized molecules for chemical research. The presence of the carboxylic acid provides a reliable chemical handle for modification.
A prime example of its use as a scaffold is the synthesis of Valdetamide. vdoc.pub In this case, the core this compound structure is "functionalized" through amidation to produce a molecule with specific biological activity. This demonstrates a clear strategy where the basic scaffold is derivatized to achieve a desired function. Researchers can systematically modify the carboxylic acid group to generate a series of esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships in various chemical and biological systems.
Future Research Directions and Emerging Paradigms in α,α Disubstituted Unsaturated Fatty Acids
Innovations in Green Chemistry Synthetic Protocols
The development of environmentally benign synthetic methods for α,α-disubstituted unsaturated fatty acids is a key area of contemporary research. Green chemistry principles are being increasingly integrated into the synthesis of these compounds to minimize environmental impact and enhance sustainability. A primary focus is the utilization of renewable feedstocks, such as plant oils and their constituent fatty acids, to replace traditional petroleum-based starting materials. abiosus.orgnih.govresearchgate.net This approach not only reduces reliance on fossil fuels but also often introduces valuable structural motifs inherent in the natural feedstocks.
Another critical aspect of green synthetic protocols is the choice of solvents. Research has highlighted the efficacy of biomass-derived solvents like γ-valerolactone (GVL) in transition-metal-catalyzed reactions for the synthesis of olefins from fatty acids. researchgate.net The use of such green solvents is a significant step towards more sustainable chemical processes. The principles of atom economy are also central to these innovations, with catalytic reactions that maximize the incorporation of all starting materials into the final product being highly sought after. For instance, palladium-catalyzed hydroxycarbonylation of alkynes with carbon monoxide and water represents an atom-economic route to α,β-unsaturated carboxylic acids. rsc.org
Future research will likely focus on developing catalytic systems that can directly convert renewable feedstocks to α,α-disubstituted unsaturated fatty acids with high efficiency and selectivity, while utilizing non-toxic and recyclable solvents and reagents.
Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for novel catalytic systems that offer superior selectivity and efficiency is a driving force in the synthesis of α,α-disubstituted unsaturated fatty acids. Significant advancements have been made in the use of transition metal catalysts, including palladium, iridium, and ruthenium, for the asymmetric synthesis and functionalization of unsaturated carboxylic acids.
Palladium-catalyzed reactions have shown considerable promise. For example, palladium complexes have been successfully employed in the sp3 C–H acetoxylation at the β-position of α,α-disubstituted α-amino acids, providing a direct route to non-natural β-acetoxy-α-amino acids. mdpi.com Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated lactams has been developed to construct all-carbon quaternary stereocenters with high enantioselectivity. acs.orgnih.gov
Iridium catalysts, particularly those with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids. acs.org These catalysts operate under mild conditions and exhibit high turnover numbers, making them highly efficient. acs.org
Ruthenium-based catalysts are also being explored for asymmetric hydrogenation. Chiral ruthenium carbonyl clusters have been shown to catalyze the hydrogenation of α-unsaturated carboxylic acids, with the catalytic mechanism believed to involve the intact cluster. rsc.org
The following table provides a comparative overview of different catalytic systems used in the synthesis and functionalization of unsaturated carboxylic acids and related compounds.
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium/PhI(OAc)2 | β-sp3 C–H Acetoxylation | Direct functionalization of C-H bonds | mdpi.com |
| Palladium/(S)-t-BuPyOx | Asymmetric Conjugate Addition | High enantioselectivity for quaternary centers | acs.orgnih.gov |
| Iridium/Chiral Spiro Ligands | Asymmetric Hydrogenation | High turnover numbers, mild conditions | acs.org |
| Ruthenium Carbonyl Clusters | Asymmetric Hydrogenation | Catalysis by intact clusters | rsc.org |
Future research is expected to focus on the development of more robust, versatile, and cost-effective catalysts, including those based on earth-abundant metals, and the exploration of biocatalytic approaches.
Integration of Flow Chemistry and Continuous Manufacturing Approaches
The integration of flow chemistry and continuous manufacturing is poised to revolutionize the synthesis of α,α-disubstituted unsaturated fatty acids by offering enhanced efficiency, safety, and scalability compared to traditional batch processes. Continuous-flow methods allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. rsc.org
The synthesis of carboxylic acids from various precursors has been successfully demonstrated in continuous-flow systems. For instance, a continuous-flow method for the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst has been reported. rsc.org This system demonstrated excellent stability over extended periods. rsc.org Another innovative approach involves the use of a tube-in-tube gas-permeable membrane reactor for the continuous-flow synthesis of carboxylic acids using carbon dioxide. durham.ac.uk
Flow chemistry also facilitates multi-step syntheses by enabling the telescoping of reactions, where the output of one reactor is directly fed into the next, minimizing purification steps and reducing waste. rsc.org The use of microreactors in biodiesel production, which involves the transesterification of fatty acids, has also shown promise for process intensification. mdpi.com
The advantages of continuous flow synthesis are summarized in the table below:
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and better heat dissipation reduce the risk of hazardous events. | durham.ac.uk |
| Improved Control | Precise control over reaction parameters leads to better reproducibility and optimization. | rsc.org |
| Increased Efficiency | Higher yields and selectivities can be achieved through optimized reaction conditions. | rsc.org |
| Scalability | Scaling up production is often simpler and more predictable than with batch processes. | durham.ac.uk |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | rsc.orgmdpi.com |
The application of these continuous manufacturing principles to the synthesis of complex molecules like 2,2-Diethylpent-4-enoic acid could lead to more efficient, cost-effective, and sustainable production methods.
Exploitation of Computational Tools for Reaction Discovery and Optimization
Computational tools, including Density Functional Theory (DFT) and machine learning, are becoming indispensable in the discovery and optimization of synthetic routes for complex molecules like α,α-disubstituted unsaturated fatty acids. These in silico methods provide deep insights into reaction mechanisms, catalyst behavior, and structure-activity relationships, thereby accelerating the development of new and improved synthetic protocols.
DFT calculations are widely used to elucidate reaction pathways and predict the stability of intermediates and transition states. For example, DFT studies have been employed to understand the mechanism of zirconium-catalyzed amidation reactions of carboxylic acids and to investigate the decarbonylative dehydration of fatty acids. researchgate.netmdpi.com Such calculations can guide the design of more efficient catalysts and the optimization of reaction conditions.
Machine learning algorithms are increasingly being used to predict reaction outcomes and optimize reaction conditions. beilstein-journals.orgnih.govbeilstein-journals.org By training on large datasets of chemical reactions, these models can identify complex relationships between reactants, catalysts, solvents, and the resulting yield and selectivity. researchgate.net This predictive power can significantly reduce the number of experiments required to find optimal conditions for a given transformation. duke.edu Active learning approaches, where the machine learning model intelligently suggests the next experiment to perform, are particularly powerful for efficient reaction optimization. nih.govduke.edu
The synergy between computational modeling and experimental work is expected to drive future innovations in the synthesis of α,α-disubstituted unsaturated fatty acids, enabling the rapid discovery of novel reactions and the fine-tuning of existing processes for optimal performance.
Q & A
Q. What are the standard synthetic routes for 2,2-diethylpent-4-enoic acid, and how can structural confirmation be achieved?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Waste Management : Segregate acidic waste in labeled containers for neutralization by certified disposal services .
- Emergency Procedures : For spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys, Pistachio) to predict feasible pathways, such as allylic alkylation or conjugate addition .
- DFT Calculations : Simulate reaction energetics (e.g., transition states for ester hydrolysis) to identify catalysts (e.g., HSO) that lower activation barriers .
- Solvent Optimization : Compare polarity (logP) and dielectric constants (ε) to select solvents (e.g., THF vs. DMF) that enhance yield .
Q. How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw). For alkene protons, computational predictions (δ ~5.5 ppm) should align with experimental data .
- Isotopic Labeling : Use -labeled ethyl groups to track unexpected splitting in NMR .
- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and repeat measurements under controlled conditions (e.g., standardized concentration, temperature) .
Q. What advanced techniques are recommended for assessing purity and stability of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 210 nm) to quantify impurities. Validate with spiked standards (e.g., 0.1% w/w) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Identify major degradation products (e.g., decarboxylation to pent-4-ene derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>150°C suggests thermal stability) .
Q. How can systematic reviews address gaps in the biological activity data of this compound?
Methodological Answer:
- PICO(T) Framework : Structure clinical inquiries (e.g., "In mammalian cells [Population], does this compound [Intervention] inhibit cyclooxygenase-2 [Comparison] to reduce inflammation [Outcome]?") .
- Database Searches : Use PubMed, TOXLINE, and Reaxys with MeSH terms (e.g., "anti-inflammatory agents," "enzymatic inhibition") .
- Meta-Analysis : Pool IC values from in vitro studies to calculate weighted means and heterogeneity (I statistic) .
Q. What experimental designs are suitable for studying the compound’s enzyme interactions?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten plots to determine K and V in COX-2 inhibition studies. Include positive controls (e.g., ibuprofen) .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities at COX-2 active sites. Validate with mutagenesis studies (e.g., Arg120Ala mutants) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess specificity .
Q. Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
